N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide
CAS No.:
Cat. No.: VC9349716
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3 |
|---|---|
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-22-12-4-6-16(23-2)15(10-12)20-17(21)11-3-5-13-14(9-11)19-8-7-18-13/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | IFMNIBHWWKEVRV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Introduction
N-(2,5-Dimethoxyphenyl)quinoxaline-6-carboxamide is a synthetic compound derived from the quinoxaline family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring, with a carboxamide group at the 6th position of the quinoxaline core. Additionally, it features a dimethoxy-substituted phenyl group attached to the nitrogen atom of the amide. The structural modifications impart unique physicochemical and biological properties to this compound.
Molecular Features
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Molecular Formula: C16H14N2O3
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Molecular Weight: Approximately 282.29 g/mol
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Key Functional Groups:
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Dimethoxy groups on the phenyl ring enhance lipophilicity.
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A carboxamide group contributes to hydrogen bonding potential and solubility.
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Structural Representation
| Feature | Description |
|---|---|
| Core Structure | Quinoxaline (benzene fused with pyrazine) |
| Substituents | 2,5-Dimethoxyphenyl on amide nitrogen |
| Functional Group | Carboxamide at position 6 |
Synthesis Pathways
The synthesis of N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide typically involves:
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Formation of the Quinoxaline Core:
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Reaction of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
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Introduction of the Carboxamide Group:
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Functionalization at the 6th position using carboxylic acid derivatives or acyl chlorides.
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Attachment of the Dimethoxyphenyl Group:
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Coupling reactions such as amide bond formation with 2,5-dimethoxyaniline.
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Recent advancements in green chemistry have introduced microwave-assisted synthesis and solvent-free methods, which improve yield and reduce environmental impact .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N-(2-Methoxyphenyl)quinoxaline-6-carboxamide | Single methoxy group on phenyl ring | Weaker lipophilicity; altered activity |
| Quinoxaline-6-carboxamide | No substituents on phenyl ring | Baseline for studying substituent effects |
| N-(5-Chloro-2-methoxyphenyl)quinoxaline | Chlorine substituent | Enhanced lipophilicity; altered pharmacology |
These comparisons highlight how substituents like methoxy or chloro groups significantly influence biological activity and pharmacokinetics .
Future Research Opportunities
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Biological Target Identification:
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Investigate interactions with enzymes or receptors.
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Screen for anticancer or antimicrobial activity.
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Pharmacokinetic Studies:
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Assess solubility, stability, and bioavailability.
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Synthetic Modifications:
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Explore alternative substituents to optimize activity.
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